Radicinin

anticancer fungal phytotoxin structure-activity relationship

Radicinin sourcing often suffers from substitution with inactive analogues (e.g., 3-epi-radicinin, radicinol). Only authentic radicinin possesses the α,β-unsaturated C-4 carbonyl and free (S)-C-3 hydroxyl essential for bioactivity. - ≥30 mm² necrotic lesions on buffelgrass at 2.5 × 10⁻³ M; no toxicity to 6 native species at 10⁻³ M. - Mean IC50 of 8.2 µM across resistant cancer lines; equipotent to cisplatin with 30-fold higher in vivo MTD. - Anti-MRSA MIC of 125 µg/disc; low mammalian cytotoxicity (IC50 607 µg/mL vs. Vero cells). All batches verified for structural integrity. Custom synthesis & bulk quantities available.

Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
CAS No. 1402-20-6
Cat. No. B073259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRadicinin
CAS1402-20-6
Synonyms3,4-dihydro-3-hydroxy-2-methyl-7-propenyl-2H,5H- pyrano(4,3-b)pyran-4,5-dione
radicinin
radicinin, (2alpha,3beta,7(+)-(+-))-isome
Molecular FormulaC12H12O5
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1
InChIInChI=1S/C12H12O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10,13H,1-2H3/b4-3+/t6-,10-/m0/s1
InChIKeySDKXGAICTNHFCN-DCJAWTJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Radicinin: Differentiated Fungal Phytotoxin


Radicinin is a polyketide-derived fungal secondary metabolite belonging to the dihydropyranopyran-4,5-dione class, first isolated from Stemphylium radicinum and subsequently identified in multiple Cochliobolus and Alternaria species [1]. It exhibits potent phytotoxic, anticancer, and antibacterial activities, with a unique α,β-unsaturated carbonyl at C-4 and a free secondary hydroxyl at C-3 that are critical for bioactivity [2]. These structural features underpin its target-specific phytotoxicity against invasive buffelgrass and micromolar anticancer potency, distinguishing it from closely related analogues.

Phytotoxin bioherbicide research
Cancer cell-line screening context
Antimicrobial screening context
SAR reference with defined pharmacophore

Radicinin SAR-Based Irreplaceability


Radicinin's biological activity is exquisitely sensitive to structural modifications, rendering generic substitution by close analogues ineffective. A comprehensive SAR study demonstrated that none of the natural analogues (3-epi-radicinin, radicinol, 3-epi-radicinol, cochliotoxin) nor semisynthetic derivatives achieved comparable phytotoxicity to radicinin [1]. Esterification of the C-3 hydroxyl, saturation of the C-4 carbonyl, or inversion of stereochemistry at C-3 each led to substantial or complete loss of activity, confirming that the α,β-unsaturated carbonyl at C-4 and the free (S)-configured secondary hydroxyl at C-3 are indispensable pharmacophoric elements [1]. Consequently, procurement of authentic radicinin is essential for any application relying on its specific bioactivity profile.

Analogues Natural analogues (3-epi-radicinin, radicinol) show substantially reduced phytotoxicity
Derivatisation C-3 esterification or C-4 saturation abolishes bioactivity
Stereochemistry Inversion at C-3 eliminates activity; (S)-configuration required

Radicinin Quantitative Differentiation Evidence


Anticancer Potency vs. Massarilactone H

In a head-to-head MTT assay across three human cancer cell lines (A549, SKMEL-28, U937), radicinin displayed a mean IC50 of 8.2 µM, compared to 33.2 µM for massarilactone H, the next most active fungal metabolite tested [1]. Radicinin was equipotent to cisplatin (mean IC50 8.4 µM) [1].

Anticancer Potency vs. Massarilactone H
Head-to-head
Radicinin 8.2 µM
Massarilactone H / Cisplatin 33.2 / 8.4 µM
Supports cell-model response ranking
Equipotent to cisplatin in tested panel; 4-fold difference to massarilactone H
anticancer fungal phytotoxin structure-activity relationship

Buffelgrass Phytotoxicity Dominance

In a leaf puncture bioassay on buffelgrass at 2.5 × 10⁻³ M, radicinin produced necrotic lesions with areas exceeding 30 mm², at least three times larger than any of the other 13 secondary metabolites tested from Cochliobolus australiensis and Pyricularia grisea [1]. When the concentration was reduced to 10⁻³ M, only radicinin maintained high toxicity, while other compounds showed substantial reductions or complete loss of activity [1].

Buffelgrass Phytotoxicity Dominance
Reported
>30 mm²
Supports phytotoxicity endpoint review
≥3-fold larger lesion area than other metabolites tested
bioherbicide phytotoxin invasive weed control

Selective Buffelgrass Toxicity Over Native Plants

In comparative leaf puncture bioassays against buffelgrass and six native Sonoran Desert plant species, radicinin produced necrotic lesions on buffelgrass that were on average 4 times larger than on native species, and at 10⁻³ M, radicinin exhibited no toxic effect on any native species while maintaining high toxicity on buffelgrass [1]. In contrast, the broad-spectrum herbicide glyphosate, currently used for buffelgrass control, causes major collateral damage to native vegetation [1].

Selective Buffelgrass Toxicity
Cross-study comparable
Radicinin 4× larger lesions on buffelgrass; no native plant toxicity at 10⁻³ M
Glyphosate Major native plant damage
Supports target-specificity endpoint
Leaf puncture bioassay, 6 native Sonoran Desert species
target-specific bioherbicide native plant safety sustainable weed management

T47D Breast Cancer Activity vs. Doxorubicin

In an MTT cytotoxicity assay against T47D human breast cancer cells, radicinin (isolated from marine sponge-derived Cochliobolus geniculatus) exhibited an IC50 of 25.01 ppm, representing higher potency than the standard chemotherapeutic doxorubicin (IC50 = 33.49 ppm) [1]. Radicinin showed markedly lower toxicity to non-cancerous Vero cells (IC50 = 607.31 µg/mL), indicating a degree of cancer selectivity [1].

T47D Breast Cancer Activity
Head-to-head
25.01 ppm
Supports breast cancer cell-line response context
Comparable to doxorubicin in tested assay
breast cancer cytotoxicity doxorubicin comparison

In Vivo Tolerability Superiority Over Cisplatin

According to NCI in vivo data, the acute approximate maximal tolerated dose (MTD) of radicinin in mice is 200 mg/kg after single intraperitoneal administration, compared to only 6 mg/kg for cisplatin [1]. Despite similar in vitro potencies (radicinin mean IC50 8.2 µM vs. cisplatin 8.4 µM), radicinin's substantially higher in vivo tolerability suggests a wider therapeutic window [1].

In Vivo Tolerability vs. Cisplatin
Reported
200 mg/kg MTD
Supports in vivo tolerability endpoint review
33-fold higher MTD than cisplatin in mice
in vivo tolerability maximal tolerated dose cisplatin comparison

Radicinin Research and Industrial Applications


Anticancer Drug Discovery Lead Scaffold

Radicinin is the most potent anticancer agent among the fungal metabolites co-produced by Cochliobolus australiensis, with a mean IC50 of 8.2 µM across resistant cancer cell lines—4-fold more potent than massarilactone H (33.2 µM) and equipotent to cisplatin (8.4 µM) [1]. Its in vivo MTD of 200 mg/kg far exceeds cisplatin's 6 mg/kg, offering a substantially wider therapeutic window for lead optimization [1]. These properties make radicinin a high-priority procurement target for medicinal chemistry groups pursuing fungal-derived anticancer leads.

Buffelgrass Bioherbicide Development

Radicinin demonstrated >30 mm² necrotic lesions on buffelgrass at 2.5 × 10⁻³ M—at least 3-fold larger than any other fungal metabolite tested—while showing no toxicity to six native Sonoran Desert plant species at 10⁻³ M [2]. This target-specific phytotoxicity, unattainable with broad-spectrum herbicides like glyphosate, positions radicinin as the premier natural product candidate for developing an ecologically selective bioherbicide formulation [2].

SAR Reference Standard for Phytotoxins

Radicinin serves as the indispensible reference compound for SAR investigations of dihydropyranopyran-4,5-dione phytotoxins, as it consistently outperforms all natural analogues (3-epi-radicinin, radicinol, cochliotoxin) and semisynthetic derivatives in phytotoxicity assays [3]. Its well-characterized pharmacophore—the α,β-unsaturated carbonyl at C-4 and the free (S)-configured hydroxyl at C-3—provides a defined structural baseline for designing and benchmarking new analogues [3].

Anti-MRSA Drug Discovery Screening

Radicinin exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 125 µg/disc in agar diffusion assays [4]. Coupled with its low toxicity to non-cancerous mammalian cells (IC50 607.31 µg/mL against Vero cells) [4], radicinin represents a structurally novel starting point for anti-MRSA lead identification, warranting procurement for antimicrobial screening cascades.

Application
Selection Property
Validation Focus
Cancer cell-model lead identification
Cytotoxicity ranking among co-occurring fungal metabolites
Cell-line response and selectivity review
Bioherbicide target-specificity research
Differential phytotoxicity invasive vs. native plants
Selectivity ratio and concentration-response review
Phytotoxin SAR reference standard
Characterized pharmacophore (C-4 carbonyl, C-3 (S)-hydroxyl)
Activity comparison against natural and semisynthetic analogues
Anti-MRSA screening lead
Antimicrobial activity against drug-resistant strain
MIC endpoint and mammalian cell toxicity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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